molecular formula C5H12NO2.HO B195043 Betaine monohydrate CAS No. 17146-86-0

Betaine monohydrate

Cat. No.: B195043
CAS No.: 17146-86-0
M. Wt: 135.16 g/mol
InChI Key: NJZRLXNBGZBREL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Betaine monohydrate primarily targets the metabolic cycle of methionine . It functions as a methyl group donor in this cycle . Betaine also plays a crucial role in maintaining cellular hydration and cell function .

Mode of Action

This compound interacts with its targets by donating a methyl group to homocysteine, which is then converted into methionine . This process is facilitated by the enzyme betaine-homocysteine S-methyltransferase . Betaine also acts as an osmoprotectant, helping cells maintain their volume under osmotic stress .

Biochemical Pathways

This compound affects the methionine cycle, a crucial biochemical pathway. It donates a methyl group to homocysteine, converting it into methionine . This process helps maintain the cellular osmotic equilibrium . Betaine also plays a role in sulfur amino acid metabolism, where it helps protect against oxidative stress .

Pharmacokinetics

It is known that betaine is safe at a daily intake of 9–15 g for humans and primarily distributes to the kidneys, liver, and brain .

Result of Action

The action of this compound results in a decrease in plasma homocysteine levels and an increase in plasma betaine concentrations, as well as dimethylglycine and methionine . This can lead to a significant decrease in LDL cholesterol levels . Betaine also contributes to the stabilization of proteins and DNA structure .

Action Environment

Environmental factors such as osmotic stress, temperature stress, and drought can influence the action of this compound . As an osmoprotectant, betaine helps protect cells against these environmental stresses . Furthermore, the effectiveness of betaine can be influenced by dietary intake, as it is found in many food products such as beets, spinach, and whole grains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaine monohydrate can be synthesized through the oxidation of choline. The process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods: Industrial production of this compound often involves the extraction from sugar beet molasses. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Betaine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Betaine monohydrate is unique due to its zwitterionic nature, which allows it to function effectively as an osmoprotectant and methyl donor. Its ability to stabilize proteins and DNA structures sets it apart from other similar compounds .

Properties

IUPAC Name

2-(trimethylazaniumyl)acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZRLXNBGZBREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049421
Record name Betaine monohydrate
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Acros Organics MSDS]
Record name Betaine monohydrate
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CAS No.

590-47-6
Record name Betaine monohydrate
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URL https://commonchemistry.cas.org/detail?cas_rn=590-47-6
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Record name Betaine monohydrate
Source EPA DSSTox
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Record name (carboxymethyl)trimethylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805
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Record name BETAINE HYDRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Betaine monohydrate acts as an osmolyte and methyl donor by participating in the remethylation of homocysteine to methionine. [] This reaction is crucial for various metabolic processes, including DNA synthesis and the synthesis of essential amino acids. []

ANone: Yes, this compound supplementation has been shown to increase S-adenosylmethionine levels in the cerebrospinal fluid of patients with methylenetetrahydrofolate reductase deficiency. []

ANone: The molecular formula of this compound is C5H11NO2 · H2O, and its molecular weight is 135.16 g/mol. []

ANone: Various spectroscopic techniques can be employed to characterize this compound, including X-ray diffraction (XRD), infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy. [, , ]

ANone: this compound has been shown to improve the stability of UVA-cleavable hydroxyethyl starch nanocapsules, particularly in ethanol-based formulations. []

ANone: While not directly acting as a catalyst, this compound plays a crucial role in the formation of deep eutectic solvents (DES), which can be employed as green solvents in various chemical reactions. []

ANone: Computational techniques like density functional theory (DFT) are employed to investigate molecular interactions, predict spectroscopic properties, and understand the formation of deep eutectic solvents involving this compound. [, ]

ANone: Yes, anhydrous betaine and this compound exhibit different physicochemical properties, particularly in terms of hygroscopicity and stability. [, ]

ANone: Anhydrous betaine readily absorbs water and converts to this compound, posing challenges in maintaining stability during the manufacturing of solid dosage forms. []

ANone: Annealing anhydrous betaine can increase its crystallinity and decelerate the conversion to this compound, enhancing its stability in formulations. []

ANone: Betaine is readily absorbed in the small intestine and distributed throughout the body, primarily accumulating in the kidneys, liver, and brain. [, ]

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